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Compound of Interest

Compound Name: Fmoc-Pra-OH

Cat. No.: B557379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an invaluable

tool in peptide chemistry, drug discovery, and materials science. Its unique structure, featuring

a terminal alkyne group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for

its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bio-

orthogonal modifications via "click chemistry." This guide provides a comprehensive overview

of the chemical properties of Fmoc-L-propargylglycine, detailed experimental protocols for its

use, and key characterization data to support its application in research and development.

Core Chemical and Physical Properties
Fmoc-L-propargylglycine is a white to off-white crystalline powder.[1][2] Its core structure

consists of an L-glycine backbone modified with a propargyl group on the α-carbon, with the

amino group protected by a base-labile Fmoc group. This design makes it highly suitable for

standard Fmoc-based solid-phase peptide synthesis.[3]

Identifiers and Synonyms
For unambiguous identification, several names and registry numbers are associated with this

compound.
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Identifier Value

IUPAC Name
(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)pent-4-ynoic acid[4]

CAS Number 198561-07-8[4]

PubChem CID 2734461[4]

Molecular Formula C₂₀H₁₇NO₄[4]

Synonyms
Fmoc-L-Pra-OH, (S)-2-(Fmoc-amino)-4-

pentynoic acid, N-Fmoc-L-propargylglycine[4]

Physicochemical Data
A summary of the key physicochemical properties of Fmoc-L-propargylglycine is presented

below, providing a quick reference for experimental design.

Property Value Source(s)

Molecular Weight 335.35 g/mol [5]

Melting Point 175-177 °C [6]

Appearance White to off-white powder [6]

Solubility
DMSO (Slightly), Methanol

(Sparingly)
[7]

Optical Rotation [α]D²⁰ = -18 ± 1° (c=1 in DMF) [6]

Storage Temperature 2-8°C [7]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-

L-propargylglycine.

¹H NMR Spectroscopy
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The proton NMR spectrum provides characteristic signals for the Fmoc and propargylglycine

moieties.

¹H NMR (CDCl₃, 300 MHz): δ 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.5 Hz, 2H), 7.40 (q, J=7.5

Hz, 4H), 7.33 (m, 5H), 5.58 (d, J=6.6 Hz, 1H), 4.45 (d, J=6.8 Hz, 2H), 4.40 (m, 2H), 4.23 (t,

J=6.8 Hz, 1H).

Experimental Protocols
The following sections provide detailed methodologies for the key applications of Fmoc-L-

propargylglycine.

Incorporation into Peptides via Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-L-propargylglycine can be readily incorporated into peptide sequences using standard

Fmoc-based SPPS protocols.[3]

Workflow for SPPS Incorporation

Resin Swelling Fmoc Deprotection
1. DMF Fmoc-L-propargylglycine

Coupling
2. 20% Piperidine/DMF

Capping (Optional)
3. HBTU/HOBt/DIPEA

Washing Repeat for next
amino acid

Click to download full resolution via product page

Standard workflow for incorporating Fmoc-L-propargylglycine in SPPS.

Detailed Protocol:

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-

dimethylformamide (DMF) for 30-60 minutes.

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10

minutes to remove the Fmoc group from the N-terminal amino acid.

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the

dibenzofulvene-piperidine adduct.
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Coupling:

Pre-activate Fmoc-L-propargylglycine (2-4 equivalents relative to resin loading) with a

coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like

N,N-diisopropylethylamine (DIPEA) in DMF.

Add the activated amino acid solution to the resin and allow the coupling reaction to

proceed for 1-2 hours at room temperature.

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping

solution (e.g., acetic anhydride and DIPEA in DMF).

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the

desired peptide sequence.

Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-

chain protecting groups are removed.

Workflow for Cleavage and Deprotection

Peptide-Resin Wash and Dry Resin
1. DCM, MeOH Cleavage Cocktail

(TFA/TIS/H₂O)
2. Dry under vacuum Precipitate with

Cold Ether
3. 2-3 hours

Purification (HPLC)
4. Centrifuge and wash

Click to download full resolution via product page

General workflow for peptide cleavage and deprotection.

Detailed Protocol:

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of

the synthesized peptide.
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Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and

methanol (MeOH) and dry it thoroughly under vacuum.

Cleavage: Treat the dried peptide-resin with a cleavage cocktail. A standard cocktail for

many peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in

a ratio of 95:2.5:2.5 (v/v/v). The reaction is typically carried out for 2-3 hours at room

temperature.

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the

peptide by adding the filtrate to cold diethyl ether.

Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to

remove scavengers and cleaved protecting groups, and dry the peptide pellet under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The terminal alkyne of the propargylglycine residue is a versatile handle for "click" chemistry,

most notably the CuAAC reaction for forming a stable triazole linkage with an azide-containing

molecule.[2][8]

Workflow for On-Resin CuAAC

Alkyne-Peptide-Resin Add Azide, Cu(I) source,
Sodium Ascorbate, Ligand

1. Swell in DMF/H₂O
Click Reaction

2. Room Temperature
Wash Resin

3. Monitor by LC-MS Cleavage and
Deprotection

4. DMF, DCM

Click to download full resolution via product page

Workflow for on-resin copper-catalyzed azide-alkyne cycloaddition.

Detailed Protocol (On-Resin):

Resin Swelling: Swell the alkyne-containing peptide-resin in a suitable solvent mixture, such

as DMF/water.

Reaction Mixture: To the swollen resin, add the azide-containing molecule, a copper(I)

source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-d-propargylglycine-in-advancing-peptide-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4155329/
https://www.benchchem.com/product/b557379?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


like CuBr), and a copper-stabilizing ligand (e.g., TBTA or THPTA).

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

The reaction progress can be monitored by taking a small sample of the resin, cleaving the

peptide, and analyzing it by LC-MS.

Washing: After the reaction is complete, thoroughly wash the resin with DMF, water, and

DCM to remove excess reagents and copper catalyst.

Cleavage and Purification: Cleave the modified peptide from the resin and purify it using

standard procedures as described above.

Peptide Purification
High-performance liquid chromatography (HPLC) is the standard method for purifying peptides

containing propargylglycine and its derivatives.[9]

Detailed Protocol (RP-HPLC):

Column: A reversed-phase C18 column is typically used.

Mobile Phases:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical

gradient might be from 5% to 95% B over 30-60 minutes.

Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass

spectrometry.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a

fluffy white powder.

Conclusion
Fmoc-L-propargylglycine is a versatile and powerful building block for modern peptide science.

Its straightforward incorporation into peptides using standard SPPS techniques, combined with

the bio-orthogonal reactivity of its alkyne handle, opens up a vast landscape for the design and

synthesis of novel peptide-based therapeutics, diagnostic agents, and advanced materials. The

detailed protocols and data provided in this guide serve as a valuable resource for researchers

looking to harness the full potential of this unique amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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